4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide
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Overview
Description
4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide is a complex organic compound that combines a nitro group, a tetrahydrocarbazole moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Tetrahydrocarbazole Core: The tetrahydrocarbazole core can be synthesized via the Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone under acidic conditions.
Introduction of the Nitro Group: Nitration of the tetrahydrocarbazole derivative is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonamide Formation: The final step involves the reaction of the nitro-substituted tetrahydrocarbazole with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, selenium dioxide, and hypervalent iodine compounds.
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carbazole derivatives.
Reduction: Amino-substituted tetrahydrocarbazole derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound’s interactions with various enzymes and receptors make it a candidate for studying biochemical pathways and mechanisms.
Material Science: Its unique structural properties are explored for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide involves its interaction with molecular targets such as DNA and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can alkylate DNA, leading to cytotoxic effects. Additionally, the sulfonamide moiety can inhibit enzymes by mimicking the structure of natural substrates .
Comparison with Similar Compounds
Similar Compounds
4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide: shares similarities with other nitro-substituted sulfonamides and tetrahydrocarbazole derivatives.
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide: Lacks the nitro group, which affects its reactivity and biological activity.
4-nitro-N-(phenylmethyl)benzenesulfonamide: Lacks the tetrahydrocarbazole moiety, which influences its structural properties and applications.
Uniqueness
The combination of the nitro group, tetrahydrocarbazole core, and sulfonamide linkage in this compound provides a unique set of chemical and biological properties that are not found in simpler analogs. This makes it a valuable compound for diverse research applications .
Properties
IUPAC Name |
4-nitro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c23-22(24)14-6-8-15(9-7-14)27(25,26)20-12-13-5-10-19-17(11-13)16-3-1-2-4-18(16)21-19/h5-11,20-21H,1-4,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWKASKPSABVCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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